molecular formula C23H18N6O2 B4473860 N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

Cat. No.: B4473860
M. Wt: 410.4 g/mol
InChI Key: DEGQWXBAXZJMKC-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is a heterocyclic compound with potential applications in various scientific fields. The structure of this compound is characterized by the presence of several rings including pyrazole, pyrido, and triazine systems, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide can be achieved through a multi-step reaction process. Typically, the starting materials are commercially available aromatic amines and esters. The key steps include:

  • Cyclization reactions to form the core heterocyclic rings.

  • Functional group modifications to introduce the desired substituents.

  • Coupling reactions to attach the benzamide moiety.

Reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydroxide (NaOH) in organic solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

For large-scale production, the synthesis would be optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process, reducing the time and cost associated with manual batch processing.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide undergoes various chemical reactions including:

  • Oxidation: Can involve reagents like hydrogen peroxide (H2O2) to form oxidized derivatives.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) could reduce certain functional groups within the compound.

  • Substitution: Halogenation and nitration reactions using halogens or nitric acid can introduce additional substituents.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

  • Substitution: Halogenation with bromine (Br2) in carbon tetrachloride (CCl4).

Major Products

Depending on the reaction conditions, major products can include halogenated derivatives, reduced amines, and oxidized ketones or alcohols.

Scientific Research Applications

Chemistry

The compound serves as a versatile intermediate in organic synthesis, enabling the development of more complex molecules.

Biology

Its structure suggests potential biological activity, making it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, warranting further investigation.

Medicine

Due to its potential biological activity, it could be studied for its efficacy in treating various diseases. Its multi-ring structure may allow it to interact with various biological targets.

Industry

In industrial applications, it might be used in the formulation of specialty chemicals, pharmaceuticals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, its activity could be attributed to its interaction with enzymes or receptors, disrupting biological pathways critical for disease progression.

Molecular Targets and Pathways

Potential targets may include enzymes like kinases or proteases, which play roles in cellular signaling and regulation. It could inhibit or modulate these targets, affecting cell function and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

  • N-(2-ethyl-6-oxo-3-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

  • N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide

Uniqueness

The uniqueness of N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide lies in its combination of substituents that provide distinct chemical reactivity and potential biological activity. Its structure allows for a diverse range of chemical transformations, making it a valuable compound in various fields of research.

Hopefully you now have a better understanding of this complex and fascinating compound. Where would you like to take this discussion next?

Properties

IUPAC Name

N-(4-ethyl-10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2/c1-2-17-19(15-9-5-3-6-10-15)21-25-24-20-18(29(21)26-17)13-14-28(23(20)31)27-22(30)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGQWXBAXZJMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)NC(=O)C4=CC=CC=C4)N=NC2=C1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 3
N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 4
N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 5
N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

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